1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that features a unique combination of a cyclopropylmethyl group, a pyrrolidine ring, and a 1,2,3-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides in the presence of a base.
Formation of the 1,2,3-Triazole Ring: The 1,2,3-triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling of the Pyrrolidine and Triazole Rings: The final step involves coupling the pyrrolidine and triazole rings through appropriate linkers and reaction conditions, such as amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or infectious diseases.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the target and the biological context.
Comparison with Similar Compounds
1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but features a carboxamide group instead of a carboxylic acid group, which can affect its reactivity and biological activity.
1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-methyl ester: This compound has a methyl ester group instead of a carboxylic acid group, which can influence its solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(cyclopropylmethyl)pyrrolidin-3-yl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-11(17)10-7-15(13-12-10)9-3-4-14(6-9)5-8-1-2-8/h7-9H,1-6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFGRSRXHVHJFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(C2)N3C=C(N=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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